(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cycloheptane ring substituted with a methoxy group and an amine group, both in the (1R,2R) configuration. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride typically involves the following steps:
Formation of the Cycloheptane Ring: The initial step involves the formation of the cycloheptane ring through cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.
Amination: The amine group is introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous stirred tank reactors (CSTRs) are often employed for such processes due to their ability to handle solids and provide efficient mixing .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like methanol, ethanol, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cycloheptane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Similar in structure but with a cyclopentane ring instead of a cycloheptane ring.
1-Aminocyclopropanecarboxylic acid: Contains a cyclopropane ring and is used in plant growth regulation.
Uniqueness
(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is unique due to its larger cycloheptane ring, which provides different steric and electronic properties compared to smaller ring systems
Properties
IUPAC Name |
(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEQJXDZHLJILQ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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